molecular formula C12H18BrN3O2 B2408440 tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate CAS No. 1251000-20-0

tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate

Cat. No. B2408440
CAS RN: 1251000-20-0
M. Wt: 316.199
InChI Key: SKLYANWIAXJMDS-UHFFFAOYSA-N
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Description

This compound is a chemical with the IUPAC name "tert-butyl 2-bromo-4,6,7,8-tetrahydro-5H-thieno [3,2-c]azepine-5-carboxylate" . It is a powder and is stored at a temperature of 4 degrees .


Molecular Structure Analysis

The InChI code for this compound is "1S/C13H18BrNO2S/c1-13 (2,3)17-12 (16)15-6-4-5-10-9 (8-15)7-11 (14)18-10/h7H,4-6,8H2,1-3H3" . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 332.26 . It is a powder and is stored at a temperature of 4 degrees .

Scientific Research Applications

Synthesis and Imaging Agents

Tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate and its derivatives have been explored for the synthesis of radioligands and imaging agents. A notable application includes the synthesis of [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate. This compound is a high-affinity and selective radioligand for the diazepam insensitive (DI) benzodiazepine receptor, synthesized for potential use in SPECT imaging of these receptors (Xiao-shu He et al., 1994).

Benzodiazepine Receptor Study

Derivatives of tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate have been synthesized to study diazepam-insensitive benzodiazepine receptor subtypes. The [123I]-labelled analogue demonstrated nanomolar affinity for these receptors, providing a tool for investigating the pharmacological characteristics and potential therapeutic targets of these receptors (A. Katsifis et al., 1999).

Ligand Synthesis for Receptor Studies

The compound and its derivatives have been used in synthesizing selective high-affinity ligands for diazepam insensitive subtypes of benzodiazepine receptors. This contributes significantly to understanding the nuances of benzodiazepine receptor subtypes and potential implications in neurological research and therapy (Z. Gu et al., 1992).

Synthesis and Antibacterial Activity

Research has also focused on synthesizing novel derivatives with potential antibacterial activity. This includes the development of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, showcasing the compound's utility in the broader spectrum of medicinal chemistry (K. Prasad, 2021).

Synthesis of Imidazo[1,5-a][1,4]Benzodiazepine Esters

The synthesis of imidazo[1,5-a][1,4]benzodiazepine esters with variations in ester side chains and substituents at the 8-position has been explored. This research has implications for receptor binding studies and potential pharmaceutical applications, demonstrating the diversity of applications for this chemical compound (Z. Gu et al., 1993).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 2-bromo-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-4-5-15-7-9(13)14-10(15)8-16/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLYANWIAXJMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C=C(N=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate

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